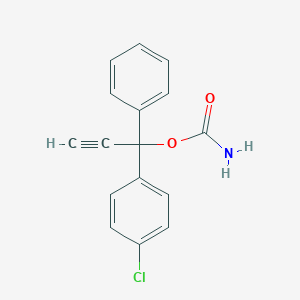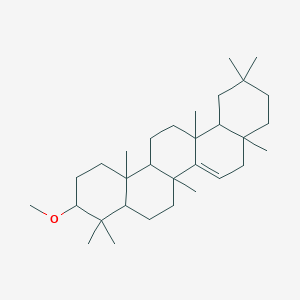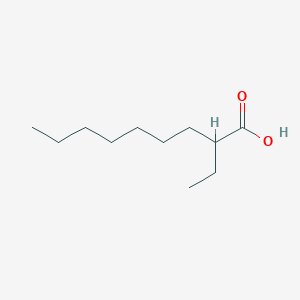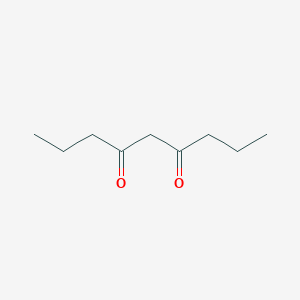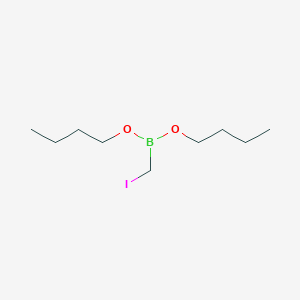
(Z)-Octadec-9-enylammonium acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-Octadec-9-enylammonium acetate, also known as oleoylamide or OEA, is a naturally occurring fatty acid amide found in various foods such as chocolate, nuts, and olive oil. It is a biologically active molecule that has been extensively studied for its potential therapeutic applications.
Applications De Recherche Scientifique
OEA has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anorectic properties. OEA has also been studied for its potential use in the treatment of obesity, diabetes, and neuropathic pain. Additionally, OEA has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Mécanisme D'action
OEA acts as an agonist of the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that plays a crucial role in lipid metabolism and energy homeostasis. Activation of PPARα by OEA leads to the upregulation of genes involved in fatty acid oxidation and the downregulation of genes involved in lipogenesis. This results in increased energy expenditure and a decrease in body weight.
Effets Biochimiques Et Physiologiques
OEA has been shown to have several biochemical and physiological effects. It has been shown to increase energy expenditure, reduce food intake, and decrease body weight in animal models. OEA has also been shown to have anti-inflammatory and analgesic properties. Additionally, OEA has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using OEA in lab experiments is its natural occurrence in various foods, making it easily accessible for research purposes. Additionally, OEA has been extensively studied and has a well-established mechanism of action. However, one of the limitations of using OEA in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the research of OEA. One potential area of research is its use in the treatment of obesity and related metabolic disorders. OEA has been shown to have anti-obesity effects in animal models, and further research is needed to determine its potential use in humans. Additionally, OEA has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. Further research is needed to determine the full extent of OEA's therapeutic potential.
Méthodes De Synthèse
(Z)-Octadec-9-enylammonium acetate can be synthesized by reacting oleic acid with ethanolamine in the presence of acetic anhydride. The reaction takes place under mild conditions and yields high purity OEA. The synthesized OEA can be further purified using column chromatography.
Propriétés
Numéro CAS |
10460-00-1 |
|---|---|
Nom du produit |
(Z)-Octadec-9-enylammonium acetate |
Formule moléculaire |
C20H41NO2 |
Poids moléculaire |
327.5 g/mol |
Nom IUPAC |
acetic acid;(Z)-octadec-9-en-1-amine |
InChI |
InChI=1S/C18H37N.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-2(3)4/h9-10H,2-8,11-19H2,1H3;1H3,(H,3,4)/b10-9-; |
Clé InChI |
NLGOTHQMVKZTBP-KVVVOXFISA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCCN.CC(=O)O |
SMILES |
CCCCCCCCC=CCCCCCCCCN.CC(=O)O |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCN.CC(=O)O |
Autres numéros CAS |
10460-00-1 |
Synonymes |
1-octadeceneamine hydrofluoride 9-octadecen-1-amine AmF 355 amine fluoride 335 n-cis-9-octadecenylamine oleamine oleoylamine oleylamine oleylamine acetate oleylamine acetate, (Z)-isomer oleylamine hydrochloride, (Z)-isomer oleylamine hydrofluoride oleylamine hydrofluoride, (Z)-isomer oleylamine phosphate (1:1) oleylamine phosphate (1:1), (Z)-isomer oleylamine, (E)-isomer oleylamine, (Z)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-naphtho[2,3-d]imidazole-2-thiol](/img/structure/B79184.png)
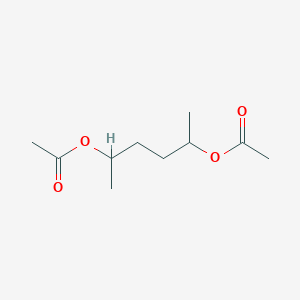
![4-[(4-Aminophenyl)methyl]-2-chloroaniline](/img/structure/B79187.png)

